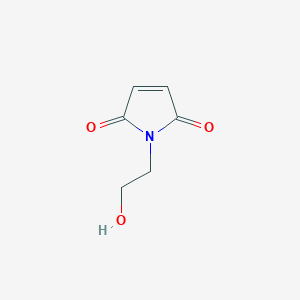

N-(2-Hydroxyethyl)maleimide

Cat. No. B073982

Key on ui cas rn:

1585-90-6

M. Wt: 141.12 g/mol

InChI Key: AXTADRUCVAUCRS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06165672

Procedure details

In addition, the maleimide-based monomer of formula (2) according to the present invention may be prepared in accordance with any one of the following steps (h) to (n): (h) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimidethyl acetate of the step (a) to produce 2-maleimidyl ethanol; or (i) adding K2CO3, NaOH or TMAH aqueous solution to 3-maleimidepropyl acetate of the step (b) to produce 3-maleimidyl propanol; or (j) adding K2CO3, NaOH or TMAH aqueous solution to 1-maleimideisopropyl acetate of the step (c) to produce 1-maleimidyl isopropanol; or (k) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimidepropyl acetate of the step (d) to produce 2-maleimidyl propanol; or (1) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimidebutyl acetate of the step (e) to produce 2-maleimidyl-1-butanol; or (m) adding K2CO3, NaOH or TMAH aqueous solution to 4-maleimidebutyl acetate of the step (f) to produce 4-maleimidyl-1-butanol; or (n) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimide-2-methylpropyl acetate of the step (g) to produce 2-maleimidyl-2-methyl- 1-propanol.

[Compound]

Name

( 2 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( n )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( h )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.C([O-])([O-])=O.[K+].[K+].[OH-].[Na+].C[N+](C)(C)C.[OH-].[C:22]([O-])(=[O:24])[CH3:23]>>[C:4]1(=[O:6])[N:5]([CH2:23][CH2:22][OH:24])[C:1](=[O:7])[CH:2]=[CH:3]1 |f:1.2.3,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CC(N1)=O)=O

|

Step Two

[Compound]

|

Name

|

( 2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

( n )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

( h )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[N+](C)(C)C.[OH-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C=CC(N1CCO)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |